molecular formula C14H28O6 B588513 Octyl D-Galactofuranoside CAS No. 202403-49-4

Octyl D-Galactofuranoside

Cat. No. B588513
M. Wt: 292.372
InChI Key: VZLNXIZRQPJOEU-DHUKMVCYSA-N
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Description

Octyl D-Galactofuranoside is a paramount chemical compound extensively employed in the biomedical sector. It exhibits remarkable potential as a surfactant and emulsifier in diverse drug formulations and research scenarios . It was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .


Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside involves the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity . In order to optimize the mycobacteriostatic activity, 16 new alkyl furanosides were synthesized . They all present the pending alkyl chain in a 1,2-trans configuration relative to the sugar ring . Three families were studied that differ by a substituent on the primary position of the galactofuranose ring, the series, or the pending alkyl chain .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Octyl D-Galactofuranoside molecule . It contains a total of 48 bonds; 20 non-H bonds, 10 rotatable bonds, 1 five-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

The chemical reactions involving Octyl D-Galactofuranoside are crucial in its role as a bacteriostatic agent. The simple Octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis . The reactions involve the crucial role of the alkyl chain and the possibility of modulation on the furanosyl entity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside are crucial in its various applications. The thermotropic data of octyl β-d-galactofuranoside were Cryst 67.1 °C SmecticA* 106.4 °C Iso Liq, Cryst 72.3 °C SmecticA* 116.3 °C Iso Liq, Cryst 96.0 °C SmecticA* 128 .

Scientific Research Applications

  • Antileishmanial Activity : Octyl β-D-galactofuranoside has been found to inhibit the growth of Leishmania donovani promastigotes and to induce apoptosis in these parasites. It exhibits low toxicity towards human macrophages and has a higher selectivity index than miltefosine, a comparison molecule. This compound significantly reduces membrane fluidity in Leishmania donovani, which is believed to be key to its antileishmanial activity. Its effect was also observed on intramacrophagic amastigotes, showing a reduction in amastigote growth and an increase in reactive oxygen species production (Suleman et al., 2014).

  • Mycobacteriostatic Agents : Octyl β-D-galactofuranoside was described as an effective bacteriostatic agent against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis. Research focused on modulating its mechanism of action and optimizing its mycobacteriostatic activity. New alkyl furanosides were synthesized, and some of these derivatives showed better growth inhibition than the parent compound (Dureau et al., 2015).

  • Immunomodulatory Effects : Galactofuranoside derivatives, including n-octyl β-galactofuranoside, were studied for their immune modulation properties in vitro and in vivo. These compounds enhanced the phagocytic capacities of resident macrophages and showed varying levels of immune response. The β-configuration and free HO-5 and HO-6 groups of the galactofuranosyl units were essential for inducing phagocytic activity (Sassaki et al., 2013).

  • Fluorescent Dye Synthesis : Octyl galactofuranoside has been used in the synthesis of fluorescent dyes, which were evaluated for their biological activities on non-infected and Leishmania infected macrophages. The fluorescein-conjugated and rhodamine 6G-conjugated derivatives of octyl galactofuranoside showed promising antiparasitic activity (Legentil et al., 2017).

  • Oligosaccharide Synthesis : The compound has been used in the synthesis of oligo-D-galactofuranosides and L-arabinofuranosides. These compounds are important for understanding the enzymes that process galactofuranosides and for identifying potential inhibitors of these pathways. Molecular dynamics and STD-NMR were used to understand the active site of arabinofuranosidase, which is efficient in catalyzing oligomerisations using p-nitrophenyl furanosides as donors (Chlubnová et al., 2010).

Future Directions

The future directions for Octyl D-Galactofuranoside involve its potential use in biomedical applications. It could be tested as an adjuvant in combination with current anti-parasitic drugs, to restore an efficient immune response against infection in a model of immunosuppressed mice . Furthermore, its biophysical properties are crucial for the design of innovative drug delivery systems .

properties

IUPAC Name

(2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10?,11-,12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNXIZRQPJOEU-DHUKMVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1C([C@@H]([C@@H](O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858243
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(1,2-Dihydroxyethyl)-5-octoxyoxolane-3,4-diol

CAS RN

202403-49-4
Record name (2S,3S)-2-(1,2-dihydroxyethyl)-5-octoxyoxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
R Dureau, M Gicquel, I Artur, JP Guégan… - Organic & …, 2015 - pubs.rsc.org
… The more hydrosoluble and pH-sensitive octyl-D-galactofuranoside uronic acid (octyl D-GalfA) 8 was obtained according to the reported furanosylation strategy of octanol in the …
Number of citations: 9 pubs.rsc.org
V Ferrières, JN Bertho, D Plusquellec - Carbohydrate research, 1998 - Elsevier
… With d-Gal, in the presence of ferric chloride (3 equiv) and 1-octanol (1.5 equiv) in tetrahydrofuran, octyl d-galactofuranoside 5a was isolated in 60% yield (α/β=1:2.3) after 48 h at room …
Number of citations: 83 www.sciencedirect.com
L Legentil, JL Audic, R Daniellou… - Carbohydrate …, 2011 - Elsevier
… , and as part of a program devoted to the exploration of new pathways against parasitic diseases,18, 19, 20, 21 we focused our study to the very simple octyl d-galactofuranoside 1 …
Number of citations: 21 www.sciencedirect.com
R Euzen, JP Guégan, V Ferrieres… - The Journal of Organic …, 2007 - ACS Publications
The preparation of O-hexofuranosides was accomplished from unprotected 1-thioimidoyl furanosides as donors. The present methodology was first used for the synthesis of octyl …
Number of citations: 23 pubs.acs.org
R Velty, T Benvegnu, M Gelin, E Privat… - Carbohydrate …, 1997 - Elsevier
Pent-4-enyl 2,3,5,6-tetra-O-acetyl-d-glycofuranosides were synthesized in a one-pot reaction by a ferric chloride-promoted glycosylation of 4-penten-1-ol with d-glucose, d-mannose, …
Number of citations: 69 www.sciencedirect.com
V Ferrières, M Roussel, M Gelin, D Plusquellec - 2001 - Taylor & Francis
… While all chemicals were commercially available and used as received, octyl D-Galactofuranoside (5) was prepared according to ref.Citation[6] All reactions were performed under a …
Number of citations: 17 www.tandfonline.com
RR Schmidta - 2010
Number of citations: 0

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